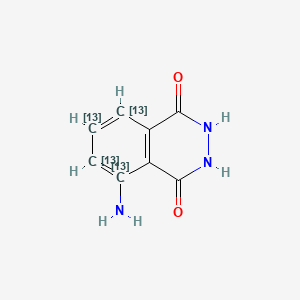

Luminol-13C4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Luminol-13C4 is a fluorescent light-emitting molecule containing the 13C isotope. Its chemical formula is C8H5N3O2. This compound is a variant of luminol, a compound known for its chemiluminescent properties, which are widely used in forensic science for detecting bloodstains and in various biological and chemical assays .

Métodos De Preparación

The preparation of Luminol-13C4 involves chemical synthesis or isotope labeling technology. The synthesis of luminol typically involves the following steps:

- Reacting 3-amino-2,4,5-trichlorobenzonitrile with hydrazine hydrate to produce 3-amino-2,4,5-trichlorobenzoic acid hydrazine.

- Reacting the product obtained in step (1) with sulfuric acid to produce 3-amino-2,4,5-trichlorobenzoic acid.

- Reacting 3-amino-2,4,5-trichlorobenzoic acid with hydrogen peroxide to produce 3-amino-2,4,5-trichlorobenzoic acid peroxide.

- Reacting 3-amino-2,4,5-trichlorobenzoic acid peroxide with sodium cyanide to produce luminol .

Análisis De Reacciones Químicas

Luminol-13C4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its chemiluminescent reaction with hydrogen peroxide in the presence of a catalyst such as iron or periodate compounds. This reaction produces a blue glow due to the formation of an excited-state molecule that emits light upon returning to its ground state .

Aplicaciones Científicas De Investigación

Luminol-13C4 has a wide range of applications in scientific research:

Forensic Science: Used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin.

Biomedical Research: Utilized in cellular assays to detect copper, iron, cyanides, and specific proteins.

Environmental Monitoring: Acts as a biosensor for detecting various environmental pollutants.

Pharmaceutical Industry: Used for cellular localization and as biological tracers.

Immunoassays: Employed in reporter gene-based assays and several other immunoassays

Mecanismo De Acción

The chemiluminescent reaction of Luminol-13C4 involves the oxidation of luminol by hydrogen peroxide in the presence of a catalyst. This reaction produces an excited-state molecule, which emits light as it returns to its ground state. The molecular targets involved in this reaction include iron-containing compounds such as hemoglobin, which catalyze the decomposition of hydrogen peroxide to produce oxygen and water .

Comparación Con Compuestos Similares

Luminol-13C4 is unique due to its 13C isotope labeling, which allows for tracking and detecting various chemical reactions and biological processes. Similar compounds include:

Luminol (C8H7N3O2): The most well-known chemiluminescent reagent used in forensic science.

Acridinium Esters: Used in chemiluminescent assays for detecting various biomolecules.

Dioxetanes: Employed in chemiluminescent assays for their high sensitivity and specificity

This compound stands out due to its enhanced detection capabilities and its ability to be used in a wide range of scientific applications.

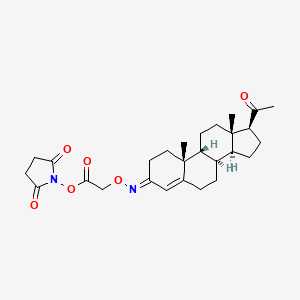

Propiedades

Fórmula molecular |

C8H7N3O2 |

|---|---|

Peso molecular |

181.13 g/mol |

Nombre IUPAC |

5-amino-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1 |

Clave InChI |

HWYHZTIRURJOHG-SAXDBNRNSA-N |

SMILES isomérico |

[13CH]1=[13CH]C2=C(C(=O)NNC2=O)[13C](=[13CH]1)N |

SMILES canónico |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)

![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)

![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)

![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13451025.png)